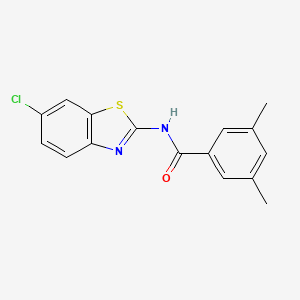![molecular formula C22H26N2O B5638988 5-[(4-methyl-1-piperidinyl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5638988.png)
5-[(4-methyl-1-piperidinyl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-[(4-methyl-1-piperidinyl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine" belongs to a class of organic compounds known for their tricyclic structure, which includes two benzene rings fused to an azepine system. This structure is significant in medicinal chemistry due to its impact on the compound's chemical and physical properties.
Synthesis Analysis
The synthesis involves several steps, starting from simpler aromatic compounds and incorporating the piperidinyl group. Notably, the synthesis processes typically involve ring closure reactions, such as Friedel-Crafts cyclization, which are crucial for forming the tricyclic structure characteristic of this compound. The synthesis details for related compounds can be found in the works by Ji (2002) and Shankar et al. (2014) (Ji, 2002), (Shankar et al., 2014).
Molecular Structure Analysis
The crystal and molecular structure analysis reveals that the compound exhibits specific configurations and conformations. According to Shankar et al. (2014), the compound crystallizes in the orthorhombic system, with significant deviations in the nitrogen atom positions, indicating a boat conformation of the azepine ring (Shankar et al., 2014).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including cycloaddition and Michael addition reactions. These reactions are critical for functionalizing the compound and for further derivatization. For instance, Bennett and Cann (1994) discuss reactions involving related azepine derivatives (Bennett & Cann, 1994).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are determined by the compound’s specific structure. While specific data for this compound may not be readily available, similar compounds exhibit distinct physical properties based on their crystalline structure and intermolecular interactions, as detailed by Shankar et al. (2014) (Shankar et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the compound's molecular structure. The presence of the azepine ring and the piperidinyl group plays a significant role in its chemical behavior, particularly in reactions like cycloadditions and Michael additions, as reported by Bennett and Cann (1994) (Bennett & Cann, 1994).
Orientations Futures
Propriétés
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-17-12-14-23(15-13-17)16-22(25)24-20-8-4-2-6-18(20)10-11-19-7-3-5-9-21(19)24/h2-9,17H,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWQVVWSFHSSAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(10,11-Dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-(4-methylpiperidino)-1-ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-tert-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5638905.png)

![4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzenesulfonamide](/img/structure/B5638922.png)
![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5638927.png)
![6-(4-fluorophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5638936.png)
![2-(4-fluorophenyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5638943.png)

![2-(4-ethoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5638974.png)
![1-[4-(phenylsulfonyl)phenyl]-1H-imidazole](/img/structure/B5638980.png)

![(1S*,5R*)-6-[(3-fluorophenyl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5639001.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-(2-oxo-1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5639003.png)
![3-[5-(5-fluoro-2-methoxybenzoyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]-N-isopropylpropanamide](/img/structure/B5639004.png)
![3-{2-[(2-furylmethyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5639018.png)